molecular formula C7H4Br2O B1584873 2,4-Dibromobenzaldehyde CAS No. 5629-98-1

2,4-Dibromobenzaldehyde

Cat. No.: B1584873
CAS No.: 5629-98-1
M. Wt: 263.91 g/mol
InChI Key: PGSVNTIDEZRNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromobenzaldehyde is an organic compound with the molecular formula C₇H₄Br₂O. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromobenzaldehyde can be synthesized through several methods:

    Bromination of Benzaldehyde: This involves the bromination of benzaldehyde using bromine in the presence of a catalyst such as iron or aluminum chloride.

    Oxidation of 2,4-Dibromotoluene: Another method involves the oxidation of 2,4-dibromotoluene using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves the bromination of benzaldehyde due to its simplicity and cost-effectiveness. The process is typically carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

2,4-Dibromobenzaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,4-dibromobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms enhances the electrophilic nature of the benzene ring, making it more reactive towards nucleophiles. The aldehyde group can undergo various transformations, including reduction and oxidation, which are crucial in its applications in organic synthesis .

Comparison with Similar Compounds

2,4-Dibromobenzaldehyde can be compared with other brominated benzaldehydes such as:

    2-Bromobenzaldehyde: This compound has a single bromine atom at the 2nd position.

    4-Bromobenzaldehyde: This compound has a single bromine atom at the 4th position.

    3,5-Dibromobenzaldehyde: This compound has two bromine atoms at the 3rd and 5th positions.

This compound is unique due to the specific positions of the bromine atoms, which influence its reactivity and applications in various fields .

Properties

IUPAC Name

2,4-dibromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSVNTIDEZRNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347443
Record name 2,4-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5629-98-1
Record name 2,4-Dibromobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5629-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibromobenzaldehyde
Reactant of Route 2
2,4-Dibromobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,4-Dibromobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,4-Dibromobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,4-Dibromobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,4-Dibromobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.